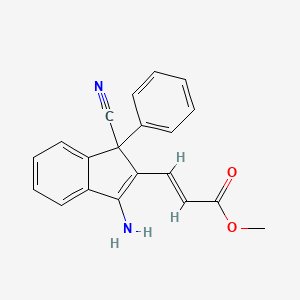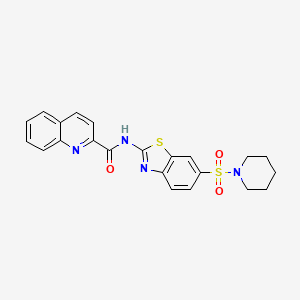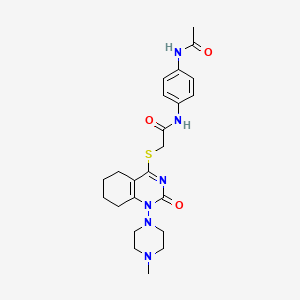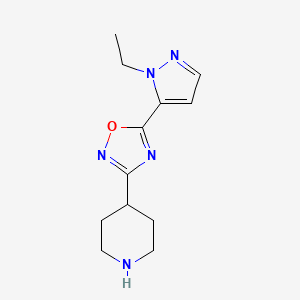![molecular formula C19H17ClN4O2 B2555769 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172723-10-2](/img/structure/B2555769.png)
5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
カタログ番号 B2555769
CAS番号:
1172723-10-2
分子量: 368.82
InChIキー: OFGUCQMPCWBOCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system, possibly through a cyclization reaction. The precursors for the synthesis could include 3-chloro-4-methylphenyl and 3,4-dimethylphenyl derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d][1,2,3]triazole ring system, which is a fused ring system containing nitrogen atoms. The presence of the phenyl rings could confer aromaticity to the molecule, which could affect its chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrrolo[3,4-d][1,2,3]triazole ring system might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring system could affect its polarity, solubility, and stability .科学的研究の応用
Oxidizing Agent Applications
- Oxidation of Pyrazolines: Zolfigol et al. (2006) reported the use of a similar compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines. This process yielded moderate to good results at room temperature (Zolfigol et al., 2006).
Antifungal and Antimicrobial Applications
- Potential Antifungal Compound: Volkova et al. (2020) synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, revealing its solubility thermodynamics and partitioning processes in biologically relevant solvents (Volkova et al., 2020).
- Synthesis and Antimicrobial Activities: Bektaş et al. (2007) explored the synthesis of new 1,2,4-Triazole derivatives, which showed good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Structural and Molecular Interaction Studies
- Supramolecular Structures: Low et al. (2002) studied the crystalline structures of compounds closely related to the given chemical, which helped in understanding weak hydrogen bonding interactions (Low et al., 2002).
- Tetrel Bonding Interactions: Ahmed et al. (2020) synthesized triazole derivatives to study their π-hole tetrel bonding interactions, crucial in understanding molecular interactions in medicinal chemistry (Ahmed et al., 2020).
Synthesis and Chemical Properties
- Synthesis of Triazolinediones: Collins et al. (1999) discussed the oxidation products of similar compounds, which contributes to the understanding of their chemical behavior under oxidative conditions (Collins et al., 1999).
- Reaction Mechanisms: L'abbé et al. (1990) investigated the molecular rearrangements of iminomethyl-triazoles, contributing to the broader understanding of reaction mechanisms involving triazole compounds (L'abbé et al., 1990).
特性
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-10-4-7-14(8-12(10)3)24-17-16(21-22-24)18(25)23(19(17)26)13-6-5-11(2)15(20)9-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGUCQMPCWBOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)
![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)


